methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13590264
InChI: InChI=1S/C9H13ClN2O2/c1-3-4-5-12-8(9(13)14-2)7(10)6-11-12/h6H,3-5H2,1-2H3
SMILES: CCCCN1C(=C(C=N1)Cl)C(=O)OC
Molecular Formula: C9H13ClN2O2
Molecular Weight: 216.66 g/mol

methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC13590264

Molecular Formula: C9H13ClN2O2

Molecular Weight: 216.66 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate -

Specification

Molecular Formula C9H13ClN2O2
Molecular Weight 216.66 g/mol
IUPAC Name methyl 2-butyl-4-chloropyrazole-3-carboxylate
Standard InChI InChI=1S/C9H13ClN2O2/c1-3-4-5-12-8(9(13)14-2)7(10)6-11-12/h6H,3-5H2,1-2H3
Standard InChI Key STFQUOARVLITAE-UHFFFAOYSA-N
SMILES CCCCN1C(=C(C=N1)Cl)C(=O)OC
Canonical SMILES CCCCN1C(=C(C=N1)Cl)C(=O)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrazole ring system, where the 1-position is substituted with a butyl group (-CH₂CH₂CH₂CH₃), the 4-position with chlorine, and the 5-position with a methyl ester (-COOCH₃). This arrangement confers distinct electronic and steric properties. The chlorine atom’s electronegativity enhances the ring’s electron-deficient character, while the ester group provides sites for nucleophilic substitution or hydrolysis.

The SMILES notation (CCCCN1C(=C(C=N1)Cl)C(=O)OC) and InChIKey (STFQUOARVLITAE-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features.

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValue
Molecular Weight216.66 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLimited in polar solvents

The chlorine and ester groups influence solubility, favoring dissolution in organic solvents like dichloromethane or ethyl acetate.

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or their equivalents.

  • Halogenation: Introduction of chlorine at the 4-position using reagents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).

  • Esterification: Reaction with methanol in the presence of acid catalysts to form the methyl ester .

For example, a reported route involves reacting 1-butyl-1H-pyrazole-5-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by treatment with methanol to yield the ester .

Reactivity Profile

The compound participates in reactions characteristic of pyrazoles and esters:

  • Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles (e.g., amines, alkoxides).

  • Ester Hydrolysis: Under basic or acidic conditions, the methyl ester hydrolyzes to the carboxylic acid .

  • Cycloadditions: The pyrazole ring can act as a dipolarophile in [3+2] cycloadditions with nitrile oxides or azides .

Biological Activities

Antimicrobial Properties

Pyrazole derivatives exhibit broad-spectrum antimicrobial activity. Methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate has shown inhibitory effects against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) in preliminary assays. The chlorine atom enhances membrane permeability, while the ester group modulates bioavailability.

CompoundIC₅₀ (µM)
Methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate45
Methyl 1-butyl-4-bromo-1H-pyrazole-5-carboxylate38
Methyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate28

The trend suggests larger halogens (e.g., iodine) improve target binding through enhanced polarizability.

Industrial and Research Applications

Agrochemical Development

The compound serves as a precursor for herbicides and fungicides. Its chloro-pyrazole moiety disrupts plant acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis . Field trials demonstrate 80% weed suppression at 500 g/ha application rates .

Pharmaceutical Intermediates

As a building block, it enables the synthesis of kinase inhibitors and anti-inflammatory agents. For instance, coupling with arylboronic acids via Suzuki-Miyaura reactions yields biaryl derivatives with COX-2 inhibitory activity .

Comparison with Halogenated Pyrazole Derivatives

Structural modifications significantly alter properties:

DerivativeHalogenKey Feature
Methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylateClBalanced reactivity and stability
Methyl 1-butyl-4-bromo-1H-pyrazole-5-carboxylateBrHigher electrophilicity
Methyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylateIEnhanced binding to hydrophobic pockets

Chlorine’s moderate size and electronegativity make it ideal for tuning solubility and metabolic stability.

Future Research Directions

  • Mechanistic Studies: Elucidate molecular targets in antimicrobial and anticancer pathways.

  • Derivatization: Explore fluorinated analogs for improved pharmacokinetics.

  • Formulation: Develop nanoencapsulation strategies to enhance bioavailability.

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